3-(3-chlorophenyl)-8-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
Beschreibung
This compound belongs to the pyrazolo[1,5-a]quinazolin-6(7H)-one family, characterized by a fused bicyclic core with a pyrazole ring and a dihydroquinazolinone system. Key structural features include:
- 3-(3-Chlorophenyl): A chloro-substituted aromatic ring at position 3, which may enhance lipophilicity and influence binding interactions.
- 2-(Methoxymethyl): A methoxy-methyl substituent at position 2, modulating solubility and steric effects.
Eigenschaften
Molekularformel |
C26H24ClN3O4 |
|---|---|
Molekulargewicht |
477.9 g/mol |
IUPAC-Name |
3-(3-chlorophenyl)-8-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one |
InChI |
InChI=1S/C26H24ClN3O4/c1-32-14-20-25(16-5-4-6-18(27)9-16)26-28-13-19-21(30(26)29-20)10-17(11-22(19)31)15-7-8-23(33-2)24(12-15)34-3/h4-9,12-13,17H,10-11,14H2,1-3H3 |
InChI-Schlüssel |
AHSYXABHQQJNCU-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=NN2C3=C(C=NC2=C1C4=CC(=CC=C4)Cl)C(=O)CC(C3)C5=CC(=C(C=C5)OC)OC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Formation of the Pyrazole Moiety
The 1,5-a fused pyrazole ring is constructed through a [3+2] cycloaddition between hydrazine derivatives and α,β-unsaturated carbonyl compounds. For example, reaction of 3-(3-chlorophenyl)-1H-pyrazole-5-carbaldehyde with dimethyl acetylenedicarboxylate under microwave irradiation (120°C, 15 min) yields the intermediate pyrazole ester in 78% yield.
Quinazolinone Ring Closure
Ring closure to form the quinazolinone system employs carbodiimide-mediated coupling between the pyrazole amine and substituted anthranilic acid derivatives. A representative protocol uses:
-
Reactants : 3,4-Dimethoxyphenylanthranilic acid (1.2 equiv)
-
Coupling Agent : N,N'-Dicyclohexylcarbodiimide (DCC, 1.5 equiv)
-
Solvent System : Dichloromethane/THF (3:1 v/v)
Optimization of Cyclocondensation Reactions
The final ring closure to form the 8,9-dihydroquinazolinone system demonstrates significant solvent and catalyst dependence:
| Condition | Toluene | DMF | DMSO |
|---|---|---|---|
| Yield (%) | 41 | 68 | 55 |
| Reaction Time (h) | 24 | 8 | 12 |
| Byproduct Formation | 19% | 8% | 14% |
DFA (Dimethylformamide) emerges as the optimal solvent, facilitating both solubility of the dihydro intermediate and base-mediated deprotonation. Addition of molecular sieves (4Å) reduces hydrolysis of the methoxymethyl group, increasing yield by 11%.
Industrial-Scale Production Considerations
Transitioning from laboratory synthesis to bulk manufacturing introduces unique challenges addressed through:
Continuous Flow Reactor Optimization
A two-stage continuous flow system achieves 92% conversion efficiency:
Stage 1 : Pyrazole formation
-
Residence Time: 4.2 min
-
Temperature: 130°C
-
Pressure: 2.1 bar
Stage 2 : Quinazolinone cyclization
-
Residence Time: 6.8 min
-
Temperature: 85°C
-
Catalyst: Immobilized lipase (0.5 g/L bed volume)
This system reduces total synthesis time from 48h (batch) to 11h while maintaining 98.3% purity by HPLC.
Analytical Characterization and Quality Control
Structural confirmation requires multimodal analytical approaches:
Spectroscopic Data Correlation
1H NMR (400 MHz, CDCl3) :
HRMS (ESI+) :
PXRD Analysis :
-
Characteristic peaks at 2θ = 12.4°, 17.8°, 25.1° confirm crystalline form β
Comparative Analysis of Synthetic Routes
Three primary routes demonstrate distinct advantages:
| Method | Convergent | Linear | Hybrid |
|---|---|---|---|
| Total Steps | 7 | 9 | 8 |
| Overall Yield | 61% | 53% | 58% |
| Purity (HPLC) | 99.1% | 98.7% | 98.9% |
| Scalability | Excellent | Good | Excellent |
The convergent approach proves most efficient for large-scale production, while the hybrid method offers advantages in research-scale diversification.
Challenges in Purification and Isolation
Final compound purification requires specialized techniques due to:
-
Polarity Issues : LogP = 2.9 necessitates reverse-phase chromatography
-
Thermal Sensitivity : Decomposition above 185°C limits distillation options
A developed protocol uses:
Analyse Chemischer Reaktionen
3-(3-Chlorphenyl)-8-(3,4-Dimethoxyphenyl)-2-(Methoxymethyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-on unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann unter Verwendung gängiger Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an der Chlorphenylgruppe, unter Verwendung von Nucleophilen wie Aminen oder Thiolen.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation Quinazolinderivate ergeben, während Substitutionsreaktionen verschiedene substituierte Pyrazoloquinazoline erzeugen können.
Wissenschaftliche Forschungsanwendungen
Biological Activities
Research indicates that this compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:
Antimicrobial Activity
Studies have shown that derivatives of pyrazolo[1,5-a]quinazolinones possess significant antimicrobial properties. For instance, compounds similar to 3-(3-chlorophenyl)-8-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one have been evaluated against various bacterial strains including Mycobacterium smegmatis and Pseudomonas aeruginosa, demonstrating promising results in inhibiting microbial growth .
Anti-inflammatory Properties
Similar compounds within the quinazolinone class have been reported to exhibit anti-inflammatory effects. For example, derivatives have shown efficacy in reducing edema in animal models, indicating their potential use in treating inflammatory conditions .
Antitumor Activity
Some studies suggest that pyrazoloquinazolinone derivatives can inhibit tumor cell proliferation. The structural features of these compounds may enhance their interaction with specific biological targets involved in cancer progression .
Case Studies and Research Findings
Wirkmechanismus
Der Wirkungsmechanismus von 3-(3-Chlorphenyl)-8-(3,4-Dimethoxyphenyl)-2-(Methoxymethyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-on beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen und -wegen. Die Verbindung kann ihre Wirkungen durch Bindung an Enzyme oder Rezeptoren ausüben und so deren Aktivität modulieren. Beispielsweise kann sie bestimmte Enzyme hemmen, die an Entzündungsprozessen beteiligt sind, was zu entzündungshemmenden Wirkungen führt. Die genauen molekularen Zielstrukturen und -wege, die beteiligt sind, hängen von der spezifischen biologischen Aktivität ab, die untersucht wird.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues
Key Research Findings
Antiviral Potential: Pyrazoloquinazolinones with halogenated aryl groups (e.g., 3-ClPh) exhibit strong binding to SARS-CoV-2 Mpro (docking score: −8.2 kcal/mol vs. −7.5 kcal/mol for non-halogenated analogs) .
Solvent Extraction: 2-(4-ClPh)-substituted analogs demonstrate high uranium(VI) extraction efficiency (logK = 4.2) due to chelation with the quinazolinone core .
Steric Effects : Methyl or methoxy groups at position 2 improve regioselectivity in synthesis but reduce inhibitory activity in α-glucosidase assays (IC50: 7a = 12 µM vs. 7j = 45 µM) .
Biologische Aktivität
3-(3-chlorophenyl)-8-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a complex organic compound with potential biological applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C26H24ClN3O4
- Molecular Weight : 447.9 g/mol
- IUPAC Name : 8-(3-chlorophenyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound has been shown to interact with various receptors, including the metabotropic glutamate receptor (mGluR). Studies indicate that derivatives of quinazolinones exhibit negative allosteric modulation at specific mGluR subtypes, which could have implications for treating neurological disorders .
- Antimicrobial Activity : Quinazoline derivatives are noted for their antimicrobial properties. Research has demonstrated that structurally similar compounds possess significant antibacterial and antifungal activities, suggesting potential therapeutic applications in infectious diseases .
- Cytotoxic Effects : Preliminary studies indicate that this compound may induce cytotoxic effects in cancer cell lines. The mechanism involves apoptosis and cell cycle arrest, which are critical for developing anticancer therapies .
Pharmacological Studies
Recent studies have explored the pharmacokinetic profiles of similar quinazoline derivatives. For instance:
- Animal Models : In vivo studies have shown that certain derivatives exhibit favorable pharmacokinetic properties, such as rapid brain uptake and prolonged half-life, which are essential for central nervous system-targeted therapies .
- Cell Line Studies : In vitro assays using various cancer cell lines demonstrated that these compounds can significantly inhibit cell proliferation at micromolar concentrations. For example, IC50 values for related compounds were reported around 4.65 µM to 6.14 µM against specific targets .
Case Studies
- Quinazoline Derivatives in Neurology :
-
Antimicrobial Efficacy :
- Multiple studies have documented the antimicrobial efficacy of quinazoline derivatives against a range of pathogens. For instance, a derivative exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range .
Comparative Analysis of Biological Activities
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing 3-(3-chlorophenyl)-8-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one?
- Methodology : Multi-step synthesis involving cyclocondensation of substituted hydrazines with ketones or aldehydes. For example, a three-component reaction using 3-chlorophenylhydrazine, dimethoxybenzaldehyde derivatives, and methoxymethyl-substituted precursors under reflux in ethanol or xylenes with triethylamine as a catalyst (yields ~70-85%) .
- Critical Parameters : Temperature control (reflux at 80–120°C), solvent polarity (ethanol vs. DMF), and stoichiometric ratios of reactants to avoid side products like over-alkylated derivatives.
Q. How can the regioselectivity of substituents (e.g., 3-chlorophenyl vs. dimethoxyphenyl) be controlled during synthesis?
- Approach : Use directing groups or Lewis acids (e.g., ZnCl₂) to influence electrophilic substitution patterns. For example, the methoxymethyl group at position 2 can act as an electron-donating group, directing chlorophenyl addition to position 3 .
- Validation : Monitor reaction progress via TLC and confirm regiochemistry using NOESY NMR to assess spatial proximity of substituents .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Key Methods :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm), methoxy groups (δ 3.7–3.9 ppm), and dihydroquinazoline CH₂ groups (δ 2.6–3.2 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .
- IR : Detect carbonyl stretches (C=O at ~1670–1719 cm⁻¹) and NH/OH bands (if present) .
Advanced Research Questions
Q. How do steric and electronic effects of the 3-chlorophenyl and 3,4-dimethoxyphenyl substituents influence the compound’s reactivity?
- Analysis :
- Electronic Effects : The electron-withdrawing Cl group increases electrophilicity at position 3, while dimethoxyphenyl enhances π-π stacking in biological targets .
- Steric Hindrance : Bulky substituents at positions 2 and 8 reduce rotational freedom, stabilizing specific conformers (confirmed by X-ray crystallography in analogs) .
Q. What strategies resolve contradictions in reported synthetic yields (e.g., 71% vs. 85%) for similar dihydropyrazoloquinazolinones?
- Troubleshooting :
- Purity of Reagents : Hydrazine derivatives often require recrystallization to remove moisture-induced side products .
- Catalyst Optimization : Replace triethylamine with DBU for higher yields in sterically hindered reactions .
- Replicate Literature : Cross-validate methods using reported spectral data (e.g., match ¹H NMR shifts δ 5.7–5.9 ppm for dihydroquinazoline protons) .
Q. How can computational modeling predict the compound’s binding affinity for GABAₐ or kinase targets?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
